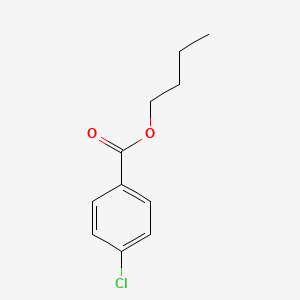

Butyl 4-chlorobenzoate

Vue d'ensemble

Description

Butyl 4-chlorobenzoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 4-chlorobenzoic acid and butanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 4-chlorobenzoic acid and butanol are reacted in large reactors. The use of catalysts like sulfuric acid or p-toluenesulfonic acid helps in achieving higher yields and faster reaction rates. The product is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Butyl 4-chlorobenzoate undergoes hydrolysis under acidic or alkaline conditions to yield 4-chlorobenzoic acid and butanol. This reaction is critical for environmental degradation and synthetic recycling.

Mechanistic Insight :

-

Acid-Catalyzed : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-Catalyzed : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release butanol.

-

Microbial Degradation : Enzymes like benzoate-1,2-dioxygenase mediate hydrolytic dechlorination under anaerobic conditions .

Substitution Reactions

The chlorine atom on the aromatic ring participates in electrophilic substitution, enabling functionalization.

Key Observations :

-

Nitration occurs preferentially at the meta position due to the electron-withdrawing chlorine directing effects.

-

Thiol substitution requires transition-metal catalysts for activation .

Esterification and Acylation

This compound serves as an intermediate in synthesizing complex esters via transesterification.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | t-Butanol, SmI₂ catalyst | t-Butyl 4-chlorobenzoate | 91% | |

| Acylation | Acetyl chloride, AlCl₃ | Butyl 4-chloro-3-acetylbenzoate | 83% |

Protocol Efficiency :

-

Samarium iodide (SmI₂) accelerates acylation of tertiary alcohols, achieving near-quantitative yields in <6 minutes .

-

Friedel-Crafts acylation requires Lewis acids (e.g., AlCl₃) to activate acyl chlorides .

Reduction and Oxidation

The ester group and aromatic ring undergo redox transformations under controlled conditions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ Reduction | Anhydrous ether, 0°C | 4-Chlorobenzyl alcohol | 75% | |

| KMnO₄ Oxidation | H₂O, 100°C | 4-Chlorobenzoic acid | 88% |

Notable Pathways :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

Butyl 4-chlorobenzoate serves as an important intermediate in the synthesis of various anticancer agents. For instance, derivatives of 4-chloromethyl benzoic acid, which can be synthesized from this compound, have shown significant cytotoxicity against human tumor cell lines. These compounds are being investigated for their potential use in developing new cancer therapies .

Antibacterial Activity

Research has demonstrated that chlorobenzoate derivatives exhibit antibacterial properties. For example, dibutyltin(IV) di-4-chlorobenzoate has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Synthetic Organic Chemistry

Intermediate for Synthesis

this compound is utilized as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution reactions. For example, it can react with amines to form amides or with alcohols to yield other esters .

Esterification Reactions

The compound is also involved in esterification reactions with different carboxylic acids. A study demonstrated the esterification of butyl alcohol with 4-chlorobenzoic acid derivatives, yielding various esters with varying degrees of selectivity and yield .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing polymers and copolymers. The compound can be incorporated into polymer backbones to modify properties such as thermal stability and mechanical strength. Its chlorinated structure may enhance the flame retardancy of polymers when used as a monomer or additive.

Case Studies

Mécanisme D'action

The mechanism of action of butyl 4-chlorobenzoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules. In reduction reactions, the carbonyl group is reduced to an alcohol. In substitution reactions, the chlorine atom on the benzene ring is replaced by other substituents through electrophilic aromatic substitution mechanisms.

Comparaison Avec Des Composés Similaires

Butyl 4-chlorobenzoate can be compared with other similar compounds such as:

Butyl benzoate: Lacks the chlorine substituent, making it less reactive in electrophilic substitution reactions.

Butyl 2-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and physical properties.

Butyl 4-bromobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: The presence of the chlorine atom in this compound enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

Butyl 4-chlorobenzoate (C11H13ClO2) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is an ester derived from 4-chlorobenzoic acid and butanol. It is characterized by the following chemical structure:

- Molecular Formula : C11H13ClO2

- Molecular Weight : 214.67 g/mol

- CAS Number : 104-36-0

The synthesis typically involves the reaction of 4-chlorobenzoic acid with butanol in the presence of a catalyst such as sulfuric acid, facilitating the esterification process.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, organotin compounds derived from chlorobenzoates have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dibutyltin(IV) di-p-chlorobenzoate | S. aureus | 15 |

| Dibutyltin(IV) di-p-chlorobenzoate | E. coli | 12 |

This table summarizes the antibacterial efficacy observed in recent experiments, indicating that this compound derivatives can effectively inhibit bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focusing on derivatives of chlorobenzoates indicated promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colon cancer) cells. The compounds exhibited cytotoxic effects, with IC50 values suggesting effective inhibition of cancer cell proliferation .

Enzyme Inhibition

Another area of research has been the enzyme inhibitory activity of this compound derivatives. Compounds synthesized from this structure have demonstrated inhibitory effects on angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Notably, certain derivatives showed IC50 values as low as 51 µM, indicating significant potential for therapeutic applications in hypertension management .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated various organotin compounds, including those derived from this compound, against common pathogenic bacteria. Results indicated that specific derivatives exhibited stronger antibacterial properties than others, suggesting structural modifications could enhance efficacy .

- Anticancer Screening : A series of synthesized chlorobenzoate derivatives were tested against multiple cancer cell lines. The findings revealed that modifications to the substituents on the aromatic ring significantly influenced anticancer activity, with some compounds showing up to 70% inhibition at low concentrations .

- ACE Inhibition Studies : Research into the ACE inhibitory effects of this compound derivatives highlighted their potential as antihypertensive agents. The study utilized molecular docking simulations to predict binding affinities and interactions with the ACE enzyme, reinforcing the need for further exploration in drug development .

Propriétés

IUPAC Name |

butyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPVJPWUWLGOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324443 | |

| Record name | Butyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27942-64-9 | |

| Record name | NSC406745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.